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Compound of Interest
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Cat. No.: B154281 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Dodecanophenone, also known as laurophenone or 1-phenyl-1-dodecanone, is an aromatic

ketone that has emerged as a significant and versatile building block in organic synthesis.[1][2]

Its unique structure, featuring a reactive carbonyl group, an aromatic phenyl ring, and a long

lipophilic dodecyl chain, provides a trifecta of functionality for chemists to exploit.[2][3] This

combination allows for the construction of complex molecular architectures, making it a

valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, specialty

surfactants, and functional monomers.[2] This guide provides a comprehensive overview of

dodecanophenone's properties, synthesis, and its application as a foundational synthon in

advanced chemical transformations.

Core Physicochemical and Spectroscopic Data
A thorough understanding of a building block's physical and chemical properties is paramount

for its effective use in synthesis. Dodecanophenone is typically a white to light yellow

crystalline solid, a characteristic that simplifies its handling and integration into laboratory

workflows.[2] Its long alkyl chain imparts significant hydrophobicity, making it soluble in many

organic solvents while having low solubility in water.[3]
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Property Value Reference

CAS Number 1674-38-0 [1][4][5]

Molecular Formula C₁₈H₂₈O [1][4][5]

Molecular Weight 260.41 g/mol

Appearance
White to cream or pale brown

crystals/powder
[6]

Melting Point 45-47 °C

Boiling Point 214-215 °C at 16 mmHg

Synonyms

Laurophenone, 1-Phenyl-1-

dodecanone, Phenyl undecyl

ketone

[3][4][7][8]

InChI Key
DJNJZIFFCJTUDS-

UHFFFAOYSA-N
[1][4][7]

Spectroscopic Data Summary
Spectroscopy Type Key Features and Peaks

¹³C NMR

Characteristic peaks for the carbonyl carbon,

aromatic carbons, and the aliphatic chain

carbons.[9]

¹H NMR
Signals corresponding to the aromatic protons

and the distinct protons along the undecyl chain.

IR Spectroscopy
A strong absorption band characteristic of the

C=O stretch in an aromatic ketone.[10]

Mass Spectrometry
The molecular ion peak and characteristic

fragmentation patterns can be observed.[10][11]
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The utility of dodecanophenone as a building block is predicated on its efficient and scalable

synthesis. Several classical and modern synthetic methodologies are employed for its

preparation.

Key Synthetic Routes
Friedel-Crafts Acylation: This is the most common and industrially favored method.[1] It

involves the reaction of benzene with dodecanoyl chloride in the presence of a Lewis acid

catalyst, typically aluminum chloride (AlCl₃).[1] The reaction proceeds through an acylium ion

intermediate.[1]

Grignard Reaction: This method involves the reaction of a dodecyl magnesium halide

(Grignard reagent) with benzaldehyde, followed by oxidation of the resulting secondary

alcohol. While effective, it requires careful control of stoichiometry to avoid the formation of

tertiary alcohol byproducts.[1]

Suzuki Coupling: A more modern catalytic approach involves the palladium-catalyzed cross-

coupling of a dodecanoyl-containing species with a phenylboronic acid derivative.[1] This

method offers good functional group tolerance but can be limited by the cost of the palladium

catalyst.[1]

Comparative Analysis of Synthesis Methods
Method

Typical Yield
(%)

Scalability Relative Cost Key Advantage

Friedel-Crafts

Acylation
75–85 High Low

High

reproducibility

and scalability.[1]

Grignard

Reaction
50–65 Moderate Moderate

Avoids handling

of AlCl₃.[1]

Suzuki Coupling 70–75 Low High

Good functional

group tolerance.

[1]

The following diagram illustrates the general workflow for the synthesis of dodecanophenone
via the robust Friedel-Crafts acylation method.
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Workflow for Friedel-Crafts Synthesis of Dodecanophenone.
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Dodecanophenone as a Synthetic Building Block
The synthetic versatility of dodecanophenone stems from the reactivity of its carbonyl group

and phenyl ring. These sites allow for a variety of transformations, enabling the construction of

more complex molecules.[1][2]

Dodecanophenone
(C₆H₅CO(CH₂)₁₀CH₃)

Carbonyl Group Reactions

 Site 1

Phenyl Ring Reactions

 Site 2

α-Carbon Reactions

 Site 3

Reduction Grignard Addition Electrophilic
Substitution α-Functionalization

Secondary Alcohol Tertiary Alcohol Substituted Phenyl Ring α-Substituted Ketone

Click to download full resolution via product page

Reactive Sites and Transformations of Dodecanophenone.

Reactions at the Carbonyl Group
The electron-withdrawing nature of the phenyl group activates the carbonyl carbon towards

nucleophilic attack.[1]

Reduction: The ketone functionality can be readily reduced to a secondary alcohol (1-phenyl-

1-dodecanol) using various reducing agents such as sodium borohydride (NaBH₄) or lithium

aluminum hydride (LiAlH₄). This transformation is fundamental for introducing a chiral center

and a hydroxyl group for further functionalization.
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Grignard and Organolithium Additions: Reaction with Grignard reagents (R-MgX) or

organolithium reagents (R-Li) adds an alkyl or aryl group to the carbonyl carbon, yielding a

tertiary alcohol. This is a powerful C-C bond-forming reaction for building molecular

complexity.

Reactions at the Phenyl Ring
The carbonyl group is a deactivating, meta-directing group for electrophilic aromatic

substitution. This allows for selective functionalization of the phenyl ring at the meta positions.

Nitration and Halogenation: Under appropriate conditions, the phenyl ring can be nitrated or

halogenated, introducing functional groups that can be used in subsequent reactions, such

as cross-coupling or reduction to an amino group.

Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory.

Below are representative protocols for the synthesis of dodecanophenone and its subsequent

use in a reduction reaction.

Detailed Protocol 1: Synthesis of Dodecanophenone via
Friedel-Crafts Acylation
This protocol is adapted from established procedures for Friedel-Crafts acylation.[1]

Materials:

Anhydrous benzene (40 mL)

Dodecanoyl chloride (6.0 mL, 0.06 mol)

Anhydrous aluminum chloride (AlCl₃) (20.0 g, 0.15 mol)

Ice-cold 5M Hydrochloric acid (HCl)

Hexane

Anhydrous Magnesium Sulfate (MgSO₄)
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Procedure:

Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a

drying tube, ensuring all glassware is flame-dried to remove moisture.

Reaction Mixture: To the round-bottom flask, add anhydrous benzene and AlCl₃. Stir the

mixture.

Addition of Acyl Chloride: Slowly add dodecanoyl chloride to the stirred mixture. An

exothermic reaction may occur; control the addition rate to maintain a gentle reflux.

Heating: After the addition is complete, heat the reaction mixture to 50–60°C and maintain it

under reflux for 4–6 hours. Monitor the reaction progress using Thin Layer Chromatography

(TLC).

Quenching: After the reaction is complete, cool the mixture in an ice bath. Carefully and

slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to

decompose the aluminum complex.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with

hexane (3 x 50 mL).

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium

bicarbonate solution, and finally with brine.

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate

the solvent using a rotary evaporator. Purify the crude product by vacuum distillation to yield

pure dodecanophenone.[1]

Detailed Protocol 2: Reduction of Dodecanophenone to
1-Phenyl-1-dodecanol
This is a general procedure for the borohydride reduction of an aromatic ketone.

Materials:

Dodecanophenone (10 mmol)
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Methanol or Ethanol (50 mL)

Sodium borohydride (NaBH₄) (15 mmol)

1M Hydrochloric acid (HCl)

Diethyl ether

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Dissolution: In a flask, dissolve dodecanophenone in methanol at room temperature.

Cooling: Cool the solution in an ice bath to 0-5°C.

Addition of Reducing Agent: While stirring, add sodium borohydride portion-wise to the

solution. Control the addition to keep the temperature below 10°C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at

room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of

the starting material.

Quenching: Cool the reaction mixture again in an ice bath and slowly add 1M HCl to quench

the excess NaBH₄ and neutralize the mixture.

Workup: Remove the bulk of the alcohol solvent via rotary evaporation. Add water to the

residue and extract the product into diethyl ether (3 x 30 mL).

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous

Na₂SO₄.

Isolation: Filter and evaporate the solvent to yield the crude 1-phenyl-1-dodecanol, which

can be further purified by recrystallization or column chromatography if necessary.

The following diagram outlines the workflow for this reduction experiment.
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Dodecanophenone in Methanol
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Experimental Workflow for the Reduction of Dodecanophenone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b154281?utm_src=pdf-body-img
https://www.benchchem.com/product/b154281?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Dodecanophenone is a highly valuable and versatile building block in organic synthesis. Its

well-defined reactive sites—the carbonyl group, the aromatic ring, and the alpha-carbons—

provide chemists with multiple avenues for molecular elaboration. The long aliphatic chain is

particularly useful for imparting lipophilicity, a critical property in the development of new drug

candidates and materials with specific surface properties.[2] Supported by robust and scalable

synthetic routes, dodecanophenone will undoubtedly continue to be a foundational

component in the toolbox of synthetic chemists in both academic and industrial research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b154281#dodecanophenone-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/product/b154281#dodecanophenone-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b154281?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

